molecular formula C11H21O5P B014505 Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate CAS No. 39760-56-0

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Cat. No.: B014505
CAS No.: 39760-56-0
M. Wt: 264.25 g/mol
InChI Key: OQKGPUSERILONW-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C11H21O5P and its molecular weight is 264.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Study of Spontaneous Intramolecular Cyclization : It's used to study the spontaneous intramolecular cyclization of diethyl acetylsuccinate (Duus, 1978).

  • Synthesis of Novel Fluorinated Building Blocks : The compound aids in synthesizing 3-fluorofuran-2(5H)-ones, which are novel fluorinated building blocks (Pomeisl et al., 2007).

  • Potential Anticancer Applications : It is used in synthesizing new compounds with potential use in anticancer therapy (Valla et al., 2005).

  • Synthesis of Lactones and Lactams : The compound is utilized in synthesizing β-aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams, which have potential therapeutic applications (Albrecht et al., 2010).

  • Bisphosphorylated 2-Furoic Acid Derivatives : It's involved in the synthesis of bisphosphorylated 2-furoic acid and its derivatives, which have various scientific uses (Pevzner, 2015).

  • Synthesis of α-Alkylidene-γ-Lactones and Lactams : The compound is an intermediate in synthesizing α-alkylidene-γ-lactones and lactams (Blaszczyk et al., 2004).

  • Synthesis and Stereochemistry Studies : It's used in synthesizing 3-substituted 2-methylbut-2-enoic acid derivatives and studying their stereochemistry (Brettle et al., 1973).

  • Preparation of Aryl-Hydroxy-Naphthoates and Unsaturated Esters : This compound is key in synthesizing 4-aryl-2-hydroxy-1-naphthoates and β,β-unsaturated esters (Taylor & Davies, 1983).

  • Intermediates for Fluorinated Lignans : Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is utilized in preparing intermediates for fluorinated lignans (Kvíčala et al., 2000).

  • Exploring Rare Nonhydrogen Bonding Interactions : It is used for studying rare nonhydrogen bonding interactions and their effects on crystal packing (Zhang et al., 2011).

  • Synthesis of Various Compounds : The compound is involved in the synthesis of various compounds, indicating its versatility in scientific research (Pevzner, 2016).

  • Biohydrogenation Studies : It serves as a substrate for biohydrogenation with fermenting Saccharomyces cerevisiae (Ferraboschi et al., 1987).

  • High Enantioselectivity in Chemical Reactions : Ethyl 2-hydroxy-4-arylbutyrate, a derivative, shows high enantioselectivity and yield in chemical reactions (Meng et al., 2008).

  • Synthesis of Difluoromethylphosphonate-Substituted Nitrogen Heterocycles : This compound is also used in synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles (Pasternak et al., 2000).

  • Anticancer Properties : It has been identified as a potent anticancer agent with high cytotoxic activity against various cancer cell lines (Jakubowski et al., 2017).

  • Phosphorylation Studies : The compound is used in the phosphorylation of ethyl acetoacetate and acetylacetone (Kirakosyan et al., 2012).

  • Wittig Reaction Applications : It is useful in the Wittig reaction, producing alkyl E-4-(furyl)-4-(diethoxyphosphoryl)but-3(2)-enoates (Pevzner, 2017).

  • Tricyclic Product Synthesis : It's a tricyclic product from the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate (Mara et al., 1982).

  • Yield Studies in Synthesis : The synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate yielded a significant amount of the target compound (Nhu, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not documented. It’s important to handle all chemicals with appropriate safety measures .

Mechanism of Action

Target of Action

Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . This suggests that its primary targets are likely to be specific enzymes or receptors involved in insect growth and development.

Biochemical Pathways

Triethyl 3-Methyl-4-phosphonocrotonate is also used in the synthesis of retinoic acids . Retinoic acids are involved in a variety of biochemical pathways, including cell growth, differentiation, and apoptosis. Therefore, it’s possible that this compound could indirectly affect these pathways through its role in the synthesis of retinoic acids.

Pharmacokinetics

It is soluble in chloroform , which suggests that it may be well-absorbed in organisms due to its lipophilic nature.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at -80°C . Furthermore, its efficacy could be influenced by the presence of other chemicals in the environment that may interact with it.

Properties

IUPAC Name

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGPUSERILONW-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Triethyl 3-Methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?

A1: Triethyl 3-Methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with Trans-ionylidineacetaldehyde-1-3H. This reaction forms the basis for constructing the carbon skeleton of the retinoic acid derivative. Following the condensation, a saponification reaction occurs, converting the resulting retinoic ethyl ester (8) into trans-retinoic-11-3H acid (9) [].

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